

physical and chemical properties of cyclopropylhydrazine hydrochloride

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Compound of Interest

Compound Name: **Cyclopropylhydrazine**

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cyclopropylhydrazine** Hydrochloride

Introduction

Cyclopropylhydrazine hydrochloride is a versatile chemical compound of significant interest in both pharmaceutical and agrochemical research. As a key organic intermediate, it serves as a fundamental building block for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives, which are known for their potent pesticidal activities.^{[1][2]} Beyond its role in materials science, the inherent chemical structure, combining a strained cyclopropyl ring with a reactive hydrazine moiety, positions it within the class of mechanism-based inhibitors of monoamine oxidase (MAO).^{[3][4]} This dual utility makes a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical and chemical characteristics of **cyclopropylhydrazine** hydrochloride. It details its molecular structure, physicochemical properties, chemical reactivity, and its mechanism of action as a potential enzyme inhibitor. Furthermore, this document outlines detailed protocols for its synthesis, purification, and analytical characterization, grounded in established laboratory practices. Safety and handling procedures are also summarized to ensure its responsible use in a research and development setting.

Molecular Structure and Identification

The molecular identity of **cyclopropylhydrazine** hydrochloride is defined by its unique combination of a three-membered carbocyclic ring attached to a hydrazine group, which is salified with hydrochloric acid.

Figure 1: 2D Structure of **Cyclopropylhydrazine** Hydrochloride

Table 1: Compound Identification

Identifier	Value	Reference(s)
IUPAC Name	cyclopropylhydrazine;hydrochloride	[5]
CAS Number	213764-25-1	[5][6]
Molecular Formula	C ₃ H ₉ CIN ₂	[1][5][6]
Molecular Weight	108.57 g/mol	[5]
InChI Key	SDYFTMROHZCYSK-UHFFFAOYSA-N	[5][7]

Physical and Physicochemical Properties

The physical properties of **cyclopropylhydrazine** hydrochloride are critical for its handling, storage, and application in synthetic protocols.

Table 2: Physical and Physicochemical Data Summary

Property	Value	Notes and Experimental Context	Reference(s)
Appearance	White crystalline solid	Post-recrystallization appearance.	[1]
Melting Point	> 97 °C (decomposition)	A common value reported by suppliers.	[1][6][8]
131.6 - 132.6 °C	Observed after recrystallization from ethanol, suggesting purity dependence.	[1]	
Solubility	Soluble in water	Inferred from its salt nature and use of aqueous HCl in synthesis.	[1][2]
Storage Temperature	Inert atmosphere, -20°C	Recommended for long-term stability and to prevent degradation.	[6]
Topological Polar Surface Area (TPSA)	38.1 Å ²	Computed value, relevant for predicting membrane permeability.	[5]
Hydrogen Bond Donors	3	Computed value.	[5]
Hydrogen Bond Acceptors	2	Computed value.	[5]
Rotatable Bonds	1	Computed value, indicating low conformational flexibility.	[5]

The discrepancy in reported melting points likely reflects differences in sample purity. The lower, decomposition-based value may correspond to technical-grade material, while the higher, sharp melting point is indicative of a highly purified, recrystallized sample.[\[1\]](#)

Chemical Properties and Reactivity

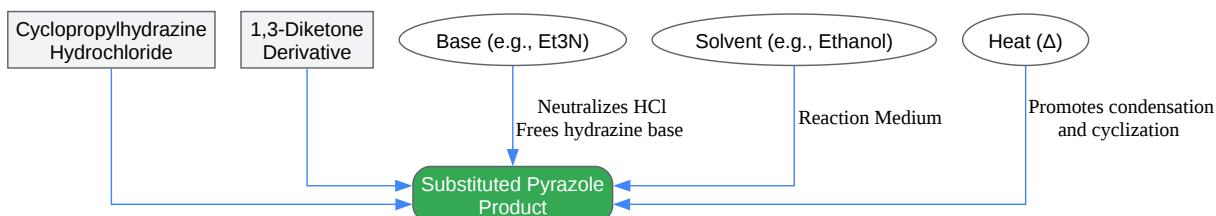
Stability and Storage

Cyclopropylhydrazine hydrochloride is chemically stable under standard ambient conditions (room temperature). However, due to the reactive nature of the hydrazine moiety, long-term storage requires specific conditions to prevent degradation.

- Expert Insight: The hydrazine group is susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) minimizes contact with atmospheric oxygen. The recommendation for freezer storage (-20°C) is to reduce the rate of any potential decomposition reactions.[\[6\]](#) The compound should be kept in a tightly sealed container in a dry environment.

Reactivity Profile: A Synthetic Building Block

The primary utility of **cyclopropylhydrazine** hydrochloride in chemical synthesis is as a precursor for pyrazole-containing molecules.[\[1\]](#)[\[2\]](#) The hydrazine group provides the two nitrogen atoms required for the pyrazole ring system.



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Figure 2: Generalized reaction scheme for pyrazole synthesis.

In a typical reaction, the hydrochloride salt is neutralized *in situ* with a base to liberate the free **cyclopropylhydrazine**. This nucleophilic hydrazine then reacts with a 1,3-dicarbonyl compound in a condensation and subsequent cyclization reaction to form the pyrazole ring.

Mechanism of Action as a MAO Inhibitor

Hydrazine and cyclopropylamine derivatives are well-documented as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).^{[3][4]} These enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.^[9] Inhibition of MAO increases the concentration of these neurotransmitters in the brain, which is the basis for their use as antidepressants.^{[9][10]}

The inhibitory mechanism involves the enzyme oxidizing the hydrazine or cyclopropylamine moiety, which generates a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.

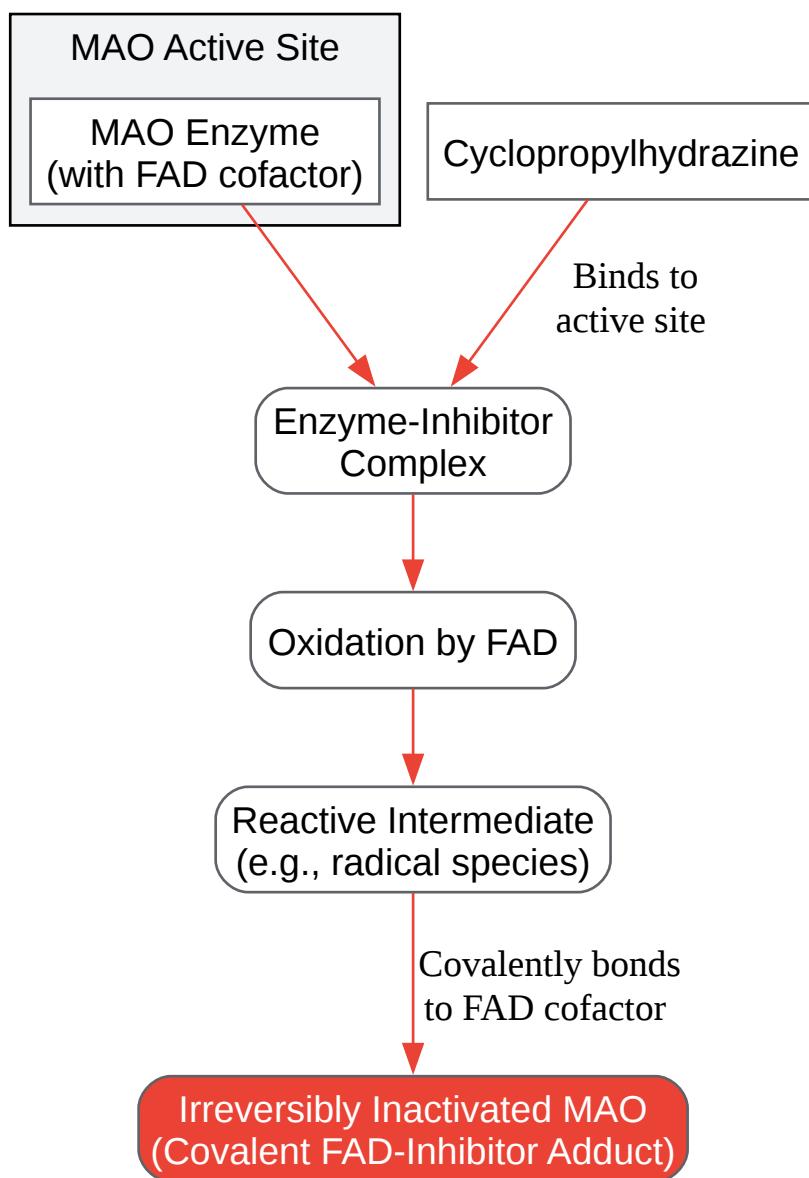
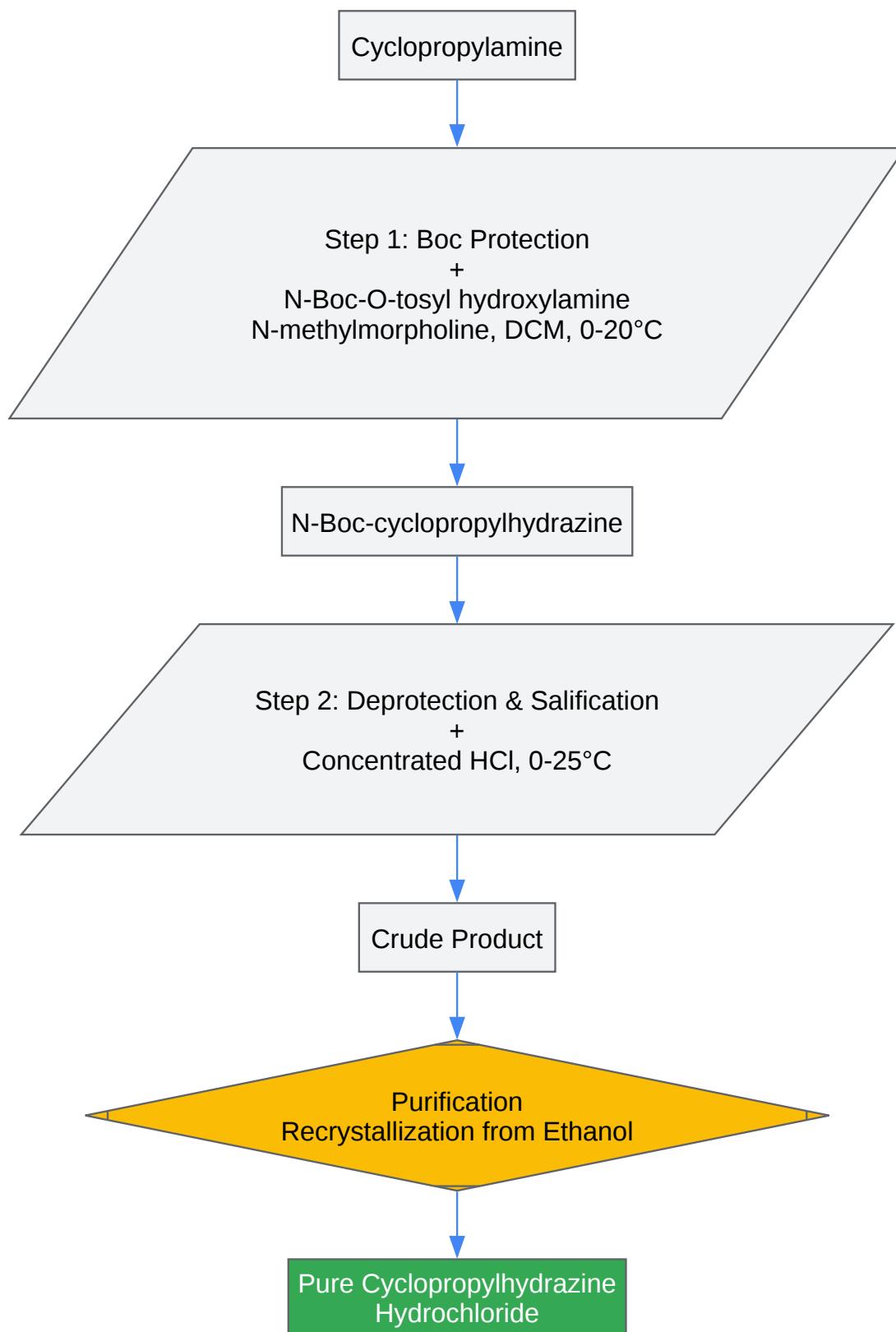
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Figure 3: Simplified mechanism of irreversible MAO inhibition.

Synthesis and Purification

The most common and scalable synthesis of **cyclopropylhydrazine** hydrochloride involves a two-step process starting from cyclopropylamine.[1][2] This method is preferred over routes involving Grignard reagents, which are more hazardous and less cost-effective for large-scale production.[2]



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Figure 4: Workflow for the synthesis and purification.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-**cyclopropylhydrazine**[1]

- To a 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, add cyclopropylamine (59.3 g, 1.04 mol), dichloromethane (180 mL), and N-methylmorpholine (NMM, 11.5 g, 0.114 mol).
- Cool the mixture to -5 to 0 °C using an ice-salt bath.
- Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (29.8 g, 0.104 mol) in portions, ensuring the internal temperature remains below 0 °C.
 - Causality: Portion-wise addition and cooling are critical to control the exothermic reaction and prevent side product formation.
- Maintain the reaction at 0 °C for 2 hours after the addition is complete.
- Allow the reaction to warm to room temperature (below 20 °C) and stir overnight (approx. 16-18 hours).
- Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Add dichloromethane and water to the crude residue and separate the layers. Extract the aqueous layer twice more with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-**cyclopropylhydrazine**.

Step 2: Preparation of **Cyclopropylhydrazine** Hydrochloride[1]

- In a 100 mL three-necked flask, add the crude N-Boc-**cyclopropylhydrazine** (5 g, 29 mmol) from the previous step.
- Place the flask in an ice-water bath.

- Slowly add concentrated hydrochloric acid (10 mL) dropwise.
 - Causality: The deprotection is highly exothermic. A slow, cooled addition is a key safety and process control measure.
- After the addition, remove the ice bath and stir the reaction at room temperature (20-25 °C) overnight (17-20 hours).
- Monitor the reaction for the disappearance of the starting material by TLC.
- Add activated carbon to the reaction solution to decolorize, stir for 15 minutes, and then filter.
- Concentrate the aqueous filtrate under reduced pressure to obtain the crude **cyclopropylhydrazine** hydrochloride.

Experimental Protocol: Purification

Recrystallization[1]

- Dissolve the crude product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the white crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum to obtain pure **cyclopropylhydrazine** hydrochloride.
 - Self-Validation: The purity of the final product can be confirmed by a sharp melting point (131.6-132.6 °C) and the analytical methods described below.[1]

Analytical Methodologies

Thin-Layer Chromatography (TLC)

- Purpose: To monitor reaction progress during synthesis.

- Methodology:
 - Stationary Phase: Silica gel 60 F₂₅₄ plates.
 - Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity should be adjusted to achieve an R_f value of 0.3-0.5 for the compound of interest.
 - Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
 - Expert Insight: For the deprotection step, the disappearance of the UV-active, less polar N-Boc intermediate and the appearance of a more polar, baseline spot (the salt) indicates reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: Structural elucidation and confirmation of identity.
- Methodology:
 - Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - ¹H NMR: Expected signals would include multiplets in the cyclopropyl region (~0.5-1.0 ppm) and broad signals for the N-H protons.
 - ¹³C NMR: Expected signals would include two distinct peaks for the cyclopropyl carbons (one for the CH and one for the CH₂ groups).
 - Causality: The choice of solvent is crucial. D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

High-Performance Liquid Chromatography (HPLC)

- Purpose: To assess the purity of the final product.
- Methodology:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Self-Validation: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Toxicology

Cyclopropylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions.[\[5\]](#)

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Description	Reference(s)
Hazard	H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled.	[5]
H315		Causes skin irritation.	[5]
H319		Causes serious eye irritation.	[5]
H335		May cause respiratory irritation.	[5]
Precaution	P261	Avoid breathing dust.	
P280		Wear protective gloves/protective clothing/eye protection/face protection.	
P301+P310		IF SWALLOWED: Immediately call a POISON CENTER/doctor.	
P302+P352		IF ON SKIN: Wash with plenty of water.	
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11]

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

- Personal Protective Equipment:
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[\[12\]](#)
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.
 - Lab Coat: A standard lab coat is required. For larger quantities, wear impervious clothing.[\[12\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P3 filter.

Emergency Procedures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[12\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[\[12\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[12\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[12\]](#)

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[\[13\]](#)

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